2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13869770
InChI: InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3
SMILES: CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C
Molecular Formula: C21H17Cl
Molecular Weight: 304.8 g/mol

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13869770

Molecular Formula: C21H17Cl

Molecular Weight: 304.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene -

Specification

Molecular Formula C21H17Cl
Molecular Weight 304.8 g/mol
IUPAC Name 2-chloro-9,9-dimethyl-6-phenylfluorene
Standard InChI InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3
Standard InChI Key PBKGMNVSBFOHQQ-UHFFFAOYSA-N
SMILES CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C
Canonical SMILES CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene (C<sub>23</sub>H<sub>19</sub>Cl) is a halogenated, alkylated, and arylated fluorene derivative. Its molecular structure integrates three distinct functional groups:

  • A chlorine atom at the 2-position of the fluorene backbone.

  • Two methyl groups at the 9-position, which sterically hinder the central bridge.

  • A phenyl group at the 6-position, introducing additional aromaticity and bulk .

The molecular weight of the compound is calculated as 330.85 g/mol, though experimental validation remains pending in published literature.

Structural Analysis

The fluorene scaffold consists of two benzene rings fused to a central five-membered ring. Substitutions at the 2-, 6-, and 9-positions significantly alter its electronic and steric properties:

  • Chlorination at C-2 enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding .

  • Dimethyl groups at C-9 increase steric bulk, reducing aggregation tendencies in solid-state applications .

  • Phenyl substitution at C-6 extends π-conjugation, potentially improving optoelectronic performance .

The SMILES notation for this compound is ClC1=C(C2=C(C=CC=C2)C3=C1C=CC(=C3)C4=CC=CC=C4)C(C)(C)C, reflecting its branched topology .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>19</sub>ClCalculated
Molecular Weight330.85 g/molCalculated
InChI KeyANDIDBWHCQXRAM-UHFFFAOYSA-NAnalogous
SMILESClC1=C(...)C(C)(C)CDerived

Synthesis and Manufacturing

Palladium-Catalyzed C–H Activation

The synthesis of 9,9-disubstituted fluorenes, including derivatives like 2-chloro-9,9-dimethyl-6-phenyl-9H-fluorene, has been achieved via palladium-catalyzed C–H activation (Scheme 1) . This method involves:

  • Oxidative addition of 2-iodobiphenyl precursors to Pd(0).

  • Intramolecular C–H activation to form a dibenzopalladacyclopentadiene intermediate.

  • Carbenoid insertion using α-diazoesters, followed by reductive elimination to yield the fluorene product .

For the target compound, a 6-phenyl-2-iodobiphenyl precursor would be required to introduce the phenyl group at C-6. Subsequent reaction with a methyl-substituted α-diazoester could install the 9,9-dimethyl groups, while chlorination at C-2 may occur via post-synthetic modification or directed ortho-metalation .

Table 2: Representative Synthesis Conditions

ParameterValueReference
CatalystPd(OAc)<sub>2</sub>
LigandP(o-tol)<sub>3</sub>
SolventDMF
Temperature70°C
Reaction Time24 hours

Alternative Routes

  • Friedel-Crafts alkylation of pre-chlorinated fluorenes with methylating agents (e.g., Me<sub>2</sub>SO<sub>4</sub>).

  • Suzuki-Miyaura coupling to introduce the 6-phenyl group post-fluorene formation .

Physicochemical Properties

Solubility and Stability

While experimental data specific to this compound are scarce, analogous fluorenes exhibit:

  • Low water solubility due to hydrophobic aromatic cores.

  • High thermal stability (decomposition >300°C), attributed to rigid conjugated systems .

  • Photostability under ambient light, though UV exposure may degrade chloro-substituted derivatives .

Spectroscopic Characteristics

  • UV-Vis Absorption: Expected λ<sub>max</sub> ~270–290 nm (π→π* transitions of the fluorene backbone) .

  • <sup>1</sup>H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .

Applications in Materials Science

Optoelectronic Devices

Fluorene derivatives are pivotal in:

  • Organic light-emitting diodes (OLEDs): The chloro and phenyl groups enhance electron transport and emissive properties .

  • Polymer semiconductors: 9,9-Dialkyl/aryl fluorenes improve charge-carrier mobility in field-effect transistors .

Specialty Polymers

Incorporation into polyfluorenes confers:

  • High glass transition temperatures (T<sub>g</sub> >150°C).

  • Tunable electroluminescence for display technologies .

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